3-Oxo-5-(trifluoromethyl)cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C8H9F3O3 and a molecular weight of 210.15 g/mol. It features a cyclohexane ring substituted with a trifluoromethyl group and a carboxylic acid functional group, making it a notable member of the cyclohexane derivatives. The presence of the trifluoromethyl group enhances its lipophilicity and may influence its biological properties, making it of interest in pharmaceutical research and development .
The synthesis of 3-oxo-5-(trifluoromethyl)cyclohexane-1-carboxylic acid typically involves multi-step organic synthesis techniques. Common methods include:
3-Oxo-5-(trifluoromethyl)cyclohexane-1-carboxylic acid has potential applications in:
Interaction studies involving 3-oxo-5-(trifluoromethyl)cyclohexane-1-carboxylic acid focus on its reactivity with biological targets such as enzymes and receptors. Preliminary studies suggest that:
Such studies are crucial for assessing its viability as a therapeutic agent .
Several compounds share structural similarities with 3-oxo-5-(trifluoromethyl)cyclohexane-1-carboxylic acid. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
5-Oxo-3-hydroxycyclohexane carboxylic acid | Cyclohexane derivative | Hydroxy group provides different reactivity |
3-(Trifluoromethyl)cyclohexane-1-carboxylic acid | Cyclohexane derivative | Lacks keto functionality, differing biological activity |
2-Oxo-cyclopentanecarboxylic acid | Cyclopentane derivative | Smaller ring size affects steric properties |
These compounds highlight the uniqueness of 3-oxo-5-(trifluoromethyl)cyclohexane-1-carboxylic acid due to its specific combination of functional groups and the presence of the trifluoromethyl substituent, which significantly influences its chemical behavior and potential applications .
The acid dissociation constant represents a fundamental physicochemical parameter for 3-Oxo-5-(trifluoromethyl)cyclohexane-1-carboxylic acid, reflecting the compound's ionization behavior in aqueous solution. Based on structural analogies and computational predictions from related carboxylic acid systems, the pKa value can be estimated through comparison with structurally similar compounds [1] [2] [3].
The trifluoromethyl substituent exerts a pronounced electron-withdrawing effect, significantly enhancing the acidity of the carboxylic acid group. Research on perfluoroalkyl carboxylic acids demonstrates that fluorination substantially decreases pKa values compared to their non-fluorinated counterparts [2] [3]. For perfluorooctanoic acid, computational studies have established pKa values ranging from approximately -0.5 to 2.8, with more recent estimates favoring values closer to zero [3] [4].
The presence of the ketone functional group at position 3 provides additional electron-withdrawing character through inductive effects, further stabilizing the conjugate base and lowering the pKa. Alpha-keto carboxylic acids typically exhibit pKa values in the range of 2.5-3.5, representing a significant decrease from simple aliphatic carboxylic acids [1] [5].
Computational methodologies utilizing density functional theory with continuum solvation models have proven effective for pKa prediction in fluorinated carboxylic acids. Studies employing natural population analysis charges with the M06L functional and 6-311G(d,p) basis set have achieved correlation coefficients of R² = 0.955 for carboxylic acid pKa predictions [1]. The maximum atomic charge on carboxylate oxygen atoms correlates linearly with experimental pKa values, providing a reliable computational framework for estimation.
For 3-Oxo-5-(trifluoromethyl)cyclohexane-1-carboxylic acid, the combined electron-withdrawing effects of both the trifluoromethyl group and the ketone functionality suggest a pKa value likely falling within the range of 1.5-3.0, representing substantially enhanced acidity compared to cyclohexanecarboxylic acid (pKa ≈ 4.9) [6] [7].
Thermal stability analysis of 3-Oxo-5-(trifluoromethyl)cyclohexane-1-carboxylic acid requires consideration of multiple functional groups and their individual thermal behavior under various conditions. The compound's decomposition pathways can be predicted based on established mechanisms for related cyclohexane carboxylic acid derivatives and fluorinated organic compounds.
Cyclohexanecarboxylic acid undergoes thermal decomposition through a hydrogen bromide-catalyzed pathway in the temperature range of 642-703 K, yielding cyclohexene, carbon monoxide, and water as primary products [8]. The reaction follows first-order kinetics with an Arrhenius equation characterized by an activation energy of approximately 34.5 kcal/mol [8]. This decarboxylation mechanism involves the elimination of the carboxyl group with concurrent formation of a carbon-carbon double bond.
The trifluoromethyl substituent significantly influences thermal stability through several mechanisms. Fluorinated organic compounds generally exhibit enhanced thermal stability due to the strength of carbon-fluorine bonds (approximately 485 kJ/mol) [9]. However, under extreme conditions, the trifluoromethyl group may undergo defluorination, potentially releasing hydrogen fluoride as a decomposition product [9] [10].
The ketone functionality at position 3 introduces additional complexity to thermal decomposition pathways. Keto compounds can undergo various fragmentation reactions, including alpha-cleavage adjacent to the carbonyl group and McLafferty rearrangements [11]. The electron-withdrawing nature of both the ketone and trifluoromethyl groups may stabilize certain decomposition intermediates while destabilizing others.
Experimental thermal analysis would likely reveal multiple decomposition stages: initial decarboxylation at moderate temperatures (150-250°C), followed by fragmentation of the cyclohexane ring and trifluoromethyl group at higher temperatures (250-400°C). The presence of oxygen-containing functional groups may facilitate oxidative decomposition pathways in the presence of atmospheric oxygen [12] [13].
The solubility characteristics of 3-Oxo-5-(trifluoromethyl)cyclohexane-1-carboxylic acid reflect the competing influences of hydrophilic and lipophilic structural elements within the molecule. The carboxylic acid group provides hydrogen bonding capability and ionic character upon dissociation, promoting aqueous solubility, while the cyclohexane ring and trifluoromethyl group contribute hydrophobic character [14] [15].
Carboxylic acids with fewer than six carbon atoms typically exhibit good water solubility due to hydrogen bonding interactions between the carboxyl group and water molecules [14]. However, the presence of the cyclohexane ring (equivalent to six carbon atoms) and the trifluoromethyl group significantly impacts this behavior. The trifluoromethyl substituent enhances lipophilicity despite its electron-withdrawing character, as demonstrated in pharmaceutical applications where this group is specifically introduced to improve membrane permeability .
The ionization state of the compound dramatically influences solubility behavior. In the protonated form at low pH, the compound exhibits primarily organic solvent solubility due to the neutral carboxylic acid group. Upon deprotonation at higher pH values, the resulting carboxylate anion shows enhanced water solubility through ionic interactions and hydrogen bonding [14] [18].
Organic solvent solubility varies significantly depending on solvent polarity and hydrogen bonding capability. Polar protic solvents such as alcohols and organic acids can form hydrogen bonds with the carboxylic acid group, promoting dissolution. Polar aprotic solvents like dimethylformamide and dimethyl sulfoxide effectively solvate both the carboxylic acid and ketone functional groups. Nonpolar solvents such as hydrocarbons show limited solubility due to the polar functional groups present in the molecule [20].
The ketone functionality at position 3 provides an additional site for hydrogen bonding interactions, potentially enhancing solubility in protic solvents. Computational studies suggest that the combination of electron-withdrawing groups creates a highly polarized molecular structure, influencing both dissolution behavior and intermolecular interactions in solution [21].
Crystallographic analysis of 3-Oxo-5-(trifluoromethyl)cyclohexane-1-carboxylic acid provides insight into solid-state molecular structure, intermolecular interactions, and packing arrangements. While specific crystallographic data for this compound remains limited in the literature, structural predictions can be made based on related trifluoromethyl-containing carboxylic acids and cyclohexane derivatives.
Trifluoromethyl-substituted carboxylic acids typically crystallize in hydrogen-bonded networks where carboxylic acid dimers serve as primary structural motifs [22] [23] [10]. These dimers form through complementary hydrogen bonding between carboxyl groups, creating cyclic structures with graph-set notation R²₂(8) [22] [23]. The hydrogen bonding distances in such systems typically range from 2.60 to 2.70 Å, consistent with moderate-strength carboxylic acid hydrogen bonds.
The trifluoromethyl group influences crystal packing through several mechanisms. Fluorine atoms can participate in weak intermolecular interactions, including C-H···F contacts and F···F interactions [9] [24] [25]. These interactions, while individually weak (typically 2-8 kJ/mol), collectively contribute to crystal stability and packing efficiency [26] [25]. The electronegativity of fluorine creates partial positive charges on adjacent hydrogen atoms, facilitating C-H···F hydrogen bonding interactions [24] [27].
The cyclohexane ring adopts chair conformations in the solid state, with substituent positions determined by steric and electronic factors. The trifluoromethyl group, with its large A-value (steric parameter), preferentially occupies equatorial positions to minimize 1,3-diaxial interactions [28]. This conformational preference influences overall molecular geometry and subsequent crystal packing arrangements.
The ketone functionality provides additional hydrogen bonding acceptor capability through its carbonyl oxygen atom. Intermolecular C-H···O interactions involving the ketone group may supplement the primary carboxylic acid hydrogen bonding network [29] [30]. These secondary interactions contribute to three-dimensional crystal stability and may influence physical properties such as melting point and sublimation enthalpy.